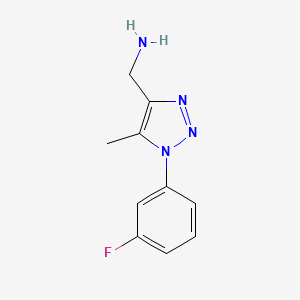

(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Description

(1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a fluorinated triazole derivative with a methanamine functional group. Its structure features a 1,2,3-triazole core substituted with a 3-fluorophenyl group at the N1 position, a methyl group at C5, and a methanamine moiety at C2.

Properties

IUPAC Name |

[1-(3-fluorophenyl)-5-methyltriazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-3-8(11)5-9/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZYWYMJKHWKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in cell wall synthesis of certain bacteria.

Mode of Action

It is likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target enzyme.

Biochemical Pathways

Similar compounds have been shown to affect the synthesis of the bacterial cell wall, which could lead to the death of the bacteria.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability.

Biochemical Analysis

Biochemical Properties

(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins that regulate cellular functions. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound has been observed to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to competitive inhibition or activation. It also interacts with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. Furthermore, this compound has been shown to modulate signal transduction pathways by affecting the phosphorylation status of key signaling proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its efficacy and potency. In in vitro studies, this compound has shown a gradual decrease in activity due to degradation, while in in vivo studies, long-term exposure has been associated with alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been noted, where a certain dosage level leads to significant changes in cellular metabolism and gene expression. High doses of this compound have been associated with cytotoxicity and apoptosis in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in metabolite levels. Additionally, this compound affects the activity of enzymes in the glycolytic pathway, altering energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via active transport mechanisms and is distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in the nucleus and mitochondria.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In particular, this compound has been found to localize in the nucleus, where it interacts with transcription factors and DNA, and in the mitochondria, where it affects energy production and metabolic processes.

Biological Activity

Overview

The compound (1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine , commonly referred to as triazole derivative , belongs to a class of five-membered heterocyclic compounds known for their diverse biological activities. The unique structural features of this compound, including the triazole ring and the fluorophenyl group, contribute to its potential therapeutic applications in various fields such as oncology, neuroprotection, and anti-inflammatory treatments.

- IUPAC Name : this compound

- Molecular Formula : C10H11FN4

- CAS Number : 1507906-31-1

- Molecular Weight : 206.22 g/mol

The biological activity of this triazole derivative is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells. This suggests a potential role in neuroprotective strategies by reducing neuroinflammation.

- Anticancer Activity : Research indicates that triazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have demonstrated growth inhibition in human cancer cell lines with GI50 values in the nanomolar range, indicating potent anticancer properties .

- Anti-inflammatory Effects : The compound's ability to modulate signaling pathways associated with inflammation positions it as a candidate for treating inflammatory diseases. It has been observed to downregulate pro-inflammatory cytokines, thus showcasing its therapeutic potential in conditions like arthritis and neurodegenerative diseases.

Biological Activity Data

| Activity Type | Target/Cell Line | IC50/EC50 Values | Reference |

|---|---|---|---|

| Enzyme Inhibition | NOS | Not specified | |

| Cytotoxicity | Various Cancer Cell Lines | GI50 = 0.02 - 0.99 µM | |

| Anti-inflammatory | Human Microglia Cells | Not specified |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole derivatives, a related compound exhibited an EC50 value of 0.56 µM against acute myeloid leukemia (AML) cell lines. This suggests that modifications in the triazole structure can enhance anticancer efficacy significantly .

Case Study 2: Neuroprotection

Another research highlighted the neuroprotective effects of triazole derivatives through their ability to inhibit pro-inflammatory mediators in microglial cells. The results indicated a reduction in TNF-α and nitric oxide levels upon treatment with the compound, supporting its potential use in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine with key analogs, focusing on structural, synthetic, and functional differences.

Substituent Position and Electronic Effects

- 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives Compounds such as 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives (e.g., compounds 4 and 5 in ) exhibit isostructural crystallinity with triclinic symmetry. The meta-substituted 3-fluorophenyl group in the target compound introduces distinct steric and electronic effects compared to para-substituted analogs.

- Methyl Group at C5 The 5-methyl substituent enhances steric bulk and hydrophobic interactions compared to non-methylated triazoles (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione in ). This modification improves stability and may influence binding affinity in biological systems .

Structural and Crystallographic Data

*Non-planarity arises from perpendicular orientation of one fluorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.